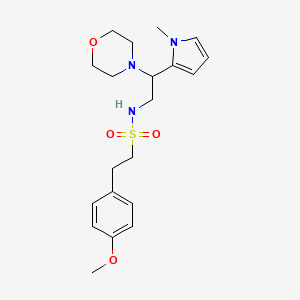
3-Bromo-4-(trifluoromethyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-4-(trifluoromethyl)pyridazine” is a chemical compound with the molecular formula C5H2BrF3N2 . It is a derivative of pyridazine, which is an organic compound where two carbons in the benzene ring are replaced by nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(trifluoromethyl)pyridazine” consists of a pyridazine ring with bromine and trifluoromethyl groups attached at the 3rd and 4th positions respectively . The molecular weight of this compound is 226.98 .Physical And Chemical Properties Analysis
The predicted boiling point of “3-Bromo-4-(trifluoromethyl)pyridazine” is 254.7±35.0 °C, and its predicted density is 1.807±0.06 g/cm3 . The compound is also predicted to have a pKa of -1.61±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Herbicidal Activities
Research has demonstrated the synthesis of novel compounds starting with 3-Bromo-4-(trifluoromethyl)pyridazine or related structures, leading to the discovery of molecules with significant herbicidal activities. For instance, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized, exhibiting potent herbicidal activities against dicotyledonous plants, comparable or superior to commercial herbicides like diflufenican (Han Xu et al., 2008). This research highlights the potential of 3-Bromo-4-(trifluoromethyl)pyridazine derivatives in agricultural applications, particularly as herbicides.
Water Oxidation Catalysts
Another significant application involves the development of new families of Ru complexes for water oxidation, where 3-Bromo-4-(trifluoromethyl)pyridazine derivatives play a crucial role as ligands in the synthesis of these complexes. These complexes have shown promising results in oxygen evolution reactions, indicating their potential utility in artificial photosynthesis and renewable energy production (R. Zong & R. Thummel, 2005).
Cycloaddition Reactions
The compound has also been utilized in cycloaddition reactions to synthesize 3-Bromo-pyridazines with high regiocontrol. This process has been leveraged for the selective preparation of functionalized pyridazines, which are crucial scaffolds in medicinal chemistry and crop protection agents. The downstream functionalization of these 3-bromo-pyridazines demonstrates the compound's versatility in creating diverse and complex molecular architectures (Simon D Schnell et al., 2021).
Antimicrobial and Anti-inflammatory Activities
3-Bromo-4-(trifluoromethyl)pyridazine derivatives have been evaluated for antimicrobial and anti-inflammatory activities, revealing their potential in pharmaceutical applications. For example, the synthesis and evaluation of various heterocyclic compounds, including pyridazine derivatives, have shown considerable biological properties, suggesting their utility in developing new therapeutic agents (O. Prakash et al., 2011).
Magnetic and Luminescence Properties
The compound has been involved in studies exploring magnetic and luminescence properties. For instance, research on trinuclear nickel(II) complexes incorporating pyridazine derivatives has contributed to understanding the magnetic interactions in molecular systems. These studies provide insights into designing materials with specific magnetic properties (J. Cano et al., 2000). Additionally, the sensitization of near-infrared luminescence from lanthanide complexes using pyridazine derivatives underscores the potential of these compounds in optical and electronic applications (N. M. Shavaleev et al., 2003).
Safety And Hazards
“3-Bromo-4-(trifluoromethyl)pyridazine” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It is associated with risk and safety statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H335 (May cause respiratory irritation), and H319 (Causes serious eye irritation) .
Propiedades
IUPAC Name |
3-bromo-4-(trifluoromethyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-4-3(5(7,8)9)1-2-10-11-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFGRCVMXWFQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethyl)pyridazine | |
CAS RN |
2091609-24-2 |
Source


|
| Record name | 3-bromo-4-(trifluoromethyl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2895957.png)
![3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2895958.png)

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2895961.png)
![Ethyl 4-amino-6-({4-[(diethylamino)sulfonyl]benzoyl}amino)-3-quinolinecarboxylate](/img/structure/B2895963.png)
![N-(benzo[d][1,3]dioxol-5-yl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2895964.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2895966.png)

![2-(benzylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2895969.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2895970.png)

![6-Methyl-4,7-diazaspiro[2.5]octan-8-one;hydrochloride](/img/structure/B2895973.png)

